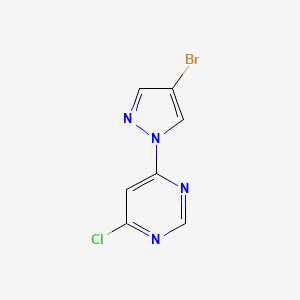

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

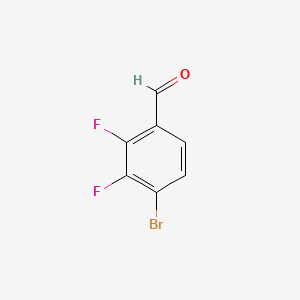

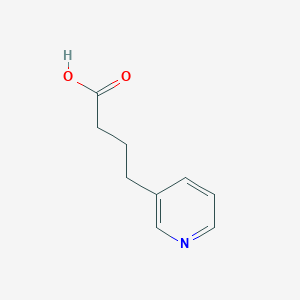

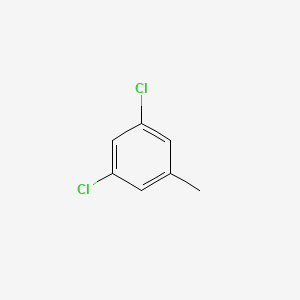

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through various strategies. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines can yield 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines without the need for an external base, leading to exclusive hydrazone formation followed by cyclization at elevated temperatures . Additionally, the synthesis of related compounds, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, involves a rational two-step synthesis from commercially available precursors . These methods highlight the versatility and selectivity in synthesizing substituted pyrazolo[3,4-d]pyrimidines.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and their derivatives can be characterized using various spectroscopic techniques. For example, compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have been characterized by FT-IR, FT-Raman, multinuclear NMR, single-crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques provide detailed information about the molecular structure, including the nature of substituents and their positions on the pyrimidine ring.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, which can lead to the formation of functionally diverse derivatives. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a selectively 4-substituted product . These reactions are crucial for the modification of the core structure to obtain compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

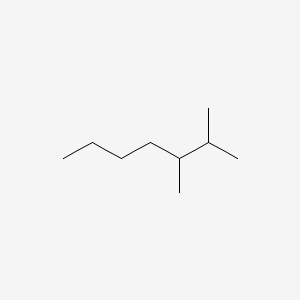

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. For example, the presence of a bromine atom in the para position of the N1 side chain phenyl ring is important for the interaction with certain biological targets, as seen in the case of compounds active against the Bcr-Abl T315I mutant . Additionally, the introduction of substituents can affect the solubility, thermal stability, and emission properties of these compounds, as observed in mixed-valence copper(I,II) complexes with pyrazolyl-pyrimidines .

Applications De Recherche Scientifique

-

Pharmaceutical Synthesis

- 4-Bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

- It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .

- The methods of application or experimental procedures were not specified in the source .

- The outcomes obtained were not quantitatively specified in the source .

-

Synthesis of 1,4’-bipyrazoles

Propriétés

IUPAC Name |

4-(4-bromopyrazol-1-yl)-6-chloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFRQSAFKUZCTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649993 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

CAS RN |

957035-29-9 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.